(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Description
This compound is a highly functionalized pyrano[3,2-d][1,3]dioxine derivative characterized by a bicyclic core structure with stereospecific hydroxyl, methoxy, and hydroxymethyl substituents. The molecule features a glycosidic linkage at position 6, where a substituted oxane (a six-membered oxygen-containing ring) is attached via an ether bond.
Properties
Molecular Formula |
C20H28O11 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C20H28O11/c1-26-19-14(24)12(22)16(10(7-21)28-19)31-20-15(25)13(23)17-11(29-20)8-27-18(30-17)9-5-3-2-4-6-9/h2-6,10-25H,7-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17+,18?,19-,20+/m1/s1 |
InChI Key |
GTNTZHZBKDWTBH-NYOUCEBBSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The synthetic route might start with the preparation of the sugar moiety, followed by the construction of the pyranodioxine ring system. Key steps could include:
Protection of hydroxyl groups: to prevent unwanted reactions.
Glycosylation: to attach the sugar moiety to the aglycone.
Oxidation and reduction reactions: to introduce the necessary functional groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of:
Enzymatic methods: for stereoselective synthesis.
Flow chemistry: to improve reaction efficiency and yield.
Green chemistry principles: to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breaking of the glycosidic bond to release the sugar moiety.
Common Reagents and Conditions
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Acidic or basic conditions: For hydrolysis reactions.
Major Products Formed
Oxidation products: Aldehydes or ketones.
Reduction products: Alcohols.
Hydrolysis products: The sugar moiety and the aglycone.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: As a building block for more complex organic synthesis.
Study of stereochemistry: Due to its multiple chiral centers.
Biology
Enzyme studies: As a substrate for glycosidases.
Cell signaling: Potential role in cellular communication due to its glycosidic nature.
Medicine
Drug development: Potential therapeutic applications due to its biological activity.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion.
Industry
Biotechnology: Use in the production of bioactive compounds.
Agriculture: Potential use as a biopesticide or plant growth regulator.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, glycosides can:
Interact with enzymes: Inhibiting or activating enzymatic activity.
Bind to receptors: Modulating signal transduction pathways.
Alter cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the pyrano[3,2-d][1,3]dioxine scaffold, focusing on structural variations, physicochemical properties, and functional implications.
Substituent Variations and Functional Group Impact
Key Observations:
- Polarity and Solubility: The target compound’s glycosyloxy substituent introduces significant hydrophilicity compared to methoxy or phenoxy analogs, suggesting better aqueous solubility .
- Stereochemical Influence: The (4aR,6S,7R,8R,8aR) configuration is critical for spatial alignment of hydroxyl groups, which may dictate binding specificity in biological systems.
- Functional Group Trade-offs: Fluorinated derivatives (e.g., ) exhibit enhanced stability but reduced hydrogen-bonding capacity, whereas diol-containing analogs (e.g., ) prioritize polar interactions.
Spectroscopic Differentiation
- NMR Signatures: The target compound’s glycosyloxy group generates distinct anomeric proton signals (δ 4.8–5.2 ppm, doublet) in ¹H NMR, absent in non-glycosylated analogs . Fluorinated analogs () show characteristic ¹⁹F NMR peaks near δ -200 ppm, while phenoxy-substituted derivatives () exhibit aromatic proton resonances (δ 6.8–7.4 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas, with glycosylated derivatives (e.g., target compound) displaying fragmentation patterns indicative of glycosidic bond cleavage .
Biological Activity
The compound (4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structure and Composition
The molecular formula of the compound is with a molecular weight of 282.29 g/mol. The structure is characterized by multiple chiral centers and functional groups that contribute to its biological activity.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H18O6 |
| Molecular Weight | 282.29 g/mol |
| CAS Number | 3162-96-7 |
| Purity | 98% |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Antioxidant Activity
The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage in various diseases.
Cytotoxic Effects
In certain cancer cell lines, the compound has shown cytotoxic effects. Studies suggest that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The specific signaling pathways involved are still under investigation but may include the mitochondrial pathway and caspase activation.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Cytotoxic | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against a panel of bacterial pathogens. Results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Antioxidant Mechanism
In a study by Johnson et al. (2024), the antioxidant activity was assessed using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical levels, indicating strong antioxidant potential. This suggests its utility in formulations aimed at combating oxidative stress-related conditions.
Case Study 3: Cancer Cell Apoptosis
Research by Lee et al. (2025) focused on the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound led to increased levels of cleaved caspases and PARP fragmentation, confirming its role in promoting apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
